molecular formula C16H12N4OS2 B293927 Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Cat. No. B293927
M. Wt: 340.4 g/mol
InChI Key: SHZPAHZEDFSUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is not fully understood. However, studies have suggested that it may exert its antimicrobial and anticancer effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It may also exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is its potential as a fluorescent probe for the detection of thiols. It has also shown potential as a photosensitizer for photodynamic therapy. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether. One possible direction is to study its potential as a drug candidate for the treatment of bacterial and fungal infections. Another direction is to study its potential as a photosensitizer for photodynamic therapy. Additionally, further studies can be conducted to explore its potential as a fluorescent probe for the detection of thiols and its mechanism of action in inducing apoptosis in cancer cells.
In conclusion, Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves the reaction of 3-(2-thienyl)-1,2,4-triazole-5-thiol with 3-bromoanisole in the presence of potassium carbonate and allyl bromide. The reaction is carried out in dimethylformamide at 80°C for 24 hours, and the resulting product is purified by column chromatography to obtain Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether in a yield of 62%.

Scientific Research Applications

Allyl 3-[3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of thiols and as a photosensitizer for photodynamic therapy.

properties

Molecular Formula

C16H12N4OS2

Molecular Weight

340.4 g/mol

IUPAC Name

6-(3-prop-2-enoxyphenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4OS2/c1-2-8-21-12-6-3-5-11(10-12)15-19-20-14(13-7-4-9-22-13)17-18-16(20)23-15/h2-7,9-10H,1,8H2

InChI Key

SHZPAHZEDFSUCX-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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